molecular formula C22H25FN2O4S B2559170 (6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034384-48-8

(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2559170
CAS No.: 2034384-48-8
M. Wt: 432.51
InChI Key: OYLPCSFVYCOKFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridin-3-yl group attached to a cyclopentyloxy group at the 6-position. It also has a 1,4-thiazepan-4-yl group attached to a 2-fluorophenyl group at the 7-position. The thiazepan ring contains two oxygen atoms, indicating the presence of a dioxido group .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Dipolar Cycloaddition Reactions : A study demonstrated the development of a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists with a challenging chiral center. This methodology might offer insights into synthesizing structurally complex compounds, including those with similar frameworks to the subject compound (Chrovian et al., 2018).

  • Condensation Reaction Study : Research devoted to studying the products of condensation reactions between 2-acetylpyridine and 2-formylpyridine highlighted the synthesis of unexpected compounds with potential applications in antibacterial and antifungal areas. This research could provide a foundation for the synthesis and activity study of the subject compound (Rusnac et al., 2020).

Biological Activity and Application

  • Antimicrobial Activity : A study on synthesized compounds from a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed good antimicrobial activity. This suggests that compounds with a similar structure may also possess significant biological activities (Kumar et al., 2012).

  • Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicate that compounds with complex heterocyclic structures can be designed to target specific biological pathways, which could be relevant for derivatives of the subject compound (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the retrieved papers .

Safety and Hazards

The safety and hazards associated with this compound are not discussed in the retrieved papers .

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved papers .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPCSFVYCOKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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